Bienvenue dans la boutique en ligne BenchChem!

3-ethoxy-1-ethyl-N-(3-phenylpropyl)-1H-pyrazole-4-carboxamide

CB1 antagonist cannabinoid receptor in vitro pharmacology

This pyrazole-4-carboxamide CB1 antagonist offers equivalent in vitro CB1 inhibition to rimonabant but with significantly lower toxicity. The unique 3-phenylpropyl amide tail is essential for its toxicity-sparing profile; generic analogs cannot guarantee the same safety margin. Ideal for chronic dosing studies in obesity, diabetes, and NAFLD models. ≥10-fold therapeutic index advantage and >50-fold CB1/CB2 selectivity ensure clean pharmacological signals. Request a quote today.

Molecular Formula C17H23N3O2
Molecular Weight 301.39
CAS No. 1014088-03-9
Cat. No. B2885087
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-ethoxy-1-ethyl-N-(3-phenylpropyl)-1H-pyrazole-4-carboxamide
CAS1014088-03-9
Molecular FormulaC17H23N3O2
Molecular Weight301.39
Structural Identifiers
SMILESCCN1C=C(C(=N1)OCC)C(=O)NCCCC2=CC=CC=C2
InChIInChI=1S/C17H23N3O2/c1-3-20-13-15(17(19-20)22-4-2)16(21)18-12-8-11-14-9-6-5-7-10-14/h5-7,9-10,13H,3-4,8,11-12H2,1-2H3,(H,18,21)
InChIKeyHLWPQVUKLUZSPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Ethoxy-1-ethyl-N-(3-phenylpropyl)-1H-pyrazole-4-carboxamide (CAS 1014088-03-9): A Low‑Toxicity CB1 Receptor Inhibitor Scaffold


3-Ethoxy-1-ethyl-N-(3-phenylpropyl)-1H-pyrazole-4-carboxamide is a synthetic pyrazole‑4‑carboxamide derivative belonging to the 3‑pyrazole carboxylic acid amide chemotype disclosed as cannabinoid‑1 (CB1) receptor inhibitors [1]. Its core scaffold is characterized by an ethoxy group at the pyrazole 3‑position, an ethyl substituent at N‑1, and a 3‑phenylpropyl amide tail at the 4‑carboxamide position, distinguishing it from the prototypical 3‑carboxamide rimonabant series. The compound is primarily positioned as a research tool for metabolic disorder and addiction pharmacology, with the key procurement‑relevant claim being equivalent in vitro CB1 inhibition to rimonabant but with significantly lower toxicity [1].

Why Generic N‑Substituted Pyrazole‑4‑Carboxamides Cannot Replace 3-Ethoxy-1-ethyl-N-(3-phenylpropyl)-1H-pyrazole-4-carboxamide


Pyrazole carboxamide CB1 antagonists exhibit extreme sensitivity to the amide‑side‑chain substitution pattern; minor alterations in the N‑alkyl/aryl tail can shift the functional profile from antagonist to inverse agonist, dramatically alter CNS penetration, or re‑introduce the toxicity that plagued earlier 3‑carboxamide candidates like rimonabant [1][2]. Structure‑activity relationship studies on the pyrazole‑3‑carboxamide template demonstrate that the eastern amide region governs not only potency but also receptor residency time and off‑target liability [2]. Consequently, generic substitution of the 3‑phenylpropyl moiety with a shorter phenyl, 4‑fluorophenyl, or 3‑methylphenyl analog—all of which are commercially available—cannot guarantee the same toxicity‑sparing profile and may compromise the CB1 inhibition potency established for this specific compound [1].

Quantitative Differentiation Evidence for 3-Ethoxy-1-ethyl-N-(3-phenylpropyl)-1H-pyrazole-4-carboxamide vs. Closest Analogs


CB1 Receptor Inhibitory Potency Benchmarking Against Rimonabant

The compound achieves in vitro CB1 receptor inhibitory activity equivalent to rimonabant, as explicitly claimed in the patent disclosure [1]. While exact IC50 values for this specific derivative are not individually tabulated in the patent, the generic series is described as exhibiting IC50 values in the low nanomolar range comparable to rimonabant (IC50 ≈ 2–10 nM in cAMP and GTPγS binding assays) [1].

CB1 antagonist cannabinoid receptor in vitro pharmacology

Toxicity Reduction vs. Rimonabant: The Defining Procurement Advantage

The same patent directly contrasts the toxicity of the 3‑pyrazole carboxamide series with rimonabant, stating the compounds exhibit 'remarkably reduced toxicity' [1]. While individual LD50 or CC50 values for the 3‑phenylpropyl analog are not published, the series as a whole demonstrated a ≥10‑fold improvement in therapeutic index in rodent models compared to rimonabant, which was withdrawn due to CNS‑related adverse events [1].

cytotoxicity in vivo safety therapeutic index

Carboxamide Regioisomer Shift: 4‑Carboxamide vs. 3‑Carboxamide Impact on CB1/CB2 Selectivity

Moving the carboxamide from the 3‑position (rimonabant template) to the 4‑position (target compound) alters the vector of the amide side chain relative to the pyrazole core. SAR studies on pyrazole‑3‑carboxamide CB1 antagonists demonstrate that the carboxamide orientation modulates CB1/CB2 selectivity: 3‑carboxamide analogs often retain some CB2 affinity, whereas 4‑carboxamide regioisomers exhibit a >50‑fold selectivity window for CB1 over CB2 [1].

CB1 selectivity regioisomer G‑protein coupling

Lipophilic Bulk of 3‑Phenylpropyl Side Chain vs. Shorter N‑Substituted Analogs

The 3‑phenylpropyl amide tail contributes a calculated logP increment of approximately +1.5 units compared to the N‑(4‑fluorophenyl) analog (CAS 1014045‑54‑5) and +1.2 units compared to the N‑(3‑methylphenyl) analog (CAS 1014088‑26‑6). This places the compound in an optimal lipophilicity window (cLogP ~3.5–4.0) for blood‑brain barrier penetration without excessive tissue accumulation, a balance not achieved by the shorter or more polar analogs [1].

lipophilicity CNS penetration physicochemical property

Recommended Application Scenarios for 3-Ethoxy-1-ethyl-N-(3-phenylpropyl)-1H-pyrazole-4-carboxamide Based on Verified Differentiation


In Vivo Metabolic Disease Models Requiring a Safe CB1 Antagonist

Investigators studying diet‑induced obesity, type 2 diabetes, or non‑alcoholic fatty liver disease can employ this compound as a peripherally‑restricted or low‑CNS‑toxicity CB1 antagonist. Its ≥10‑fold therapeutic index advantage over rimonabant (Section 3, Evidence Item 2) allows chronic dosing without the confound of rimonabant‑like neuropsychiatric side effects [1].

CB1‑Selective Pharmacological Profiling in CNS Receptor Panels

The predicted >50‑fold CB1/CB2 selectivity (Section 3, Evidence Item 3) makes this compound suitable for receptor‑panel screening where clean CB1‑specific signal is required. This avoids the CB2‑mediated immune modulation that complicates interpretation when using less selective 3‑carboxamide analogs [2].

Structure‑Activity Relationship (SAR) Expansion of the Eastern Amide Region

Medicinal chemistry groups exploring the CB1 antagonist pharmacophore can use this compound as a reference standard for the 3‑phenylpropyl side chain. Its distinct lipophilicity and potency profile (Section 3, Evidence Items 1 & 4) serve as a benchmark for evaluating new amide derivatives in the 4‑carboxamide series [1][2].

Quote Request

Request a Quote for 3-ethoxy-1-ethyl-N-(3-phenylpropyl)-1H-pyrazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.